molecular formula C6H3BrClFO B1375324 3-Bromo-6-chloro-2-fluorophenol CAS No. 943830-14-6

3-Bromo-6-chloro-2-fluorophenol

Cat. No. B1375324
M. Wt: 225.44 g/mol
InChI Key: WMKQZAWRLMLCRO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 and is solid in physical form . The IUPAC name for this compound is 3-bromo-6-chloro-2-fluorophenol .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-2-fluorophenol is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.


Physical And Chemical Properties Analysis

3-Bromo-6-chloro-2-fluorophenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Photoreaction Mechanism Studies

Research by Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of similar halogenated phenols, specifically examining intramolecular hydrogen-atom tunneling in low-temperature argon matrices. Their study revealed insights into the stability and transformation of different isomers under varying conditions, which could have implications for the understanding and use of 3-Bromo-6-chloro-2-fluorophenol in photoreactive applications (Nanbu, Sekine, & Nakata, 2012).

Fluorination Techniques

Koudstaal and Olieman (2010) explored the fluorination of bromo- and chlorophenols, which could be relevant for understanding the chemical reactions and potential synthesis methods involving 3-Bromo-6-chloro-2-fluorophenol. Their work contributes to the knowledge of halogen exchange reactions and the creation of fluorinated phenolic compounds (Koudstaal & Olieman, 2010).

Conformational Studies of Halogenated Compounds

Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, which may provide insights into the structural properties of 3-Bromo-6-chloro-2-fluorophenol. Understanding the molecular structure and conformation of such compounds is crucial for their application in various scientific fields, including material science and pharmaceutical research (Sindt-Josem & Mackay, 1981).

Biotransformation Studies

Research on the biotransformation of halophenols, such as the work by Brooks et al. (2004) and Häggblom & Young (1995), is relevant to understanding the environmental impact and biodegradation pathways of 3-Bromo-6-chloro-2-fluorophenol. These studies provide insights into the microbial degradation and transformation of halogenated phenols, which can be crucial for environmental monitoring and remediation efforts (Brooks et al., 2004); (Häggblom & Young, 1995).

Safety And Hazards

The safety information for 3-Bromo-6-chloro-2-fluorophenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

3-bromo-6-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQZAWRLMLCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-fluorophenol

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in tetrahydrofuran (THF; 50 mL) was slowly added to lithium diisopropylamide (LDA; 0.125 mol) in THF (600 mL) at −50° C. After addition, the solution was warmed to −20° C. and then cooled to −50° C. A solution of trimethyl borate (13.5 g, 0.130 mol) in THF (20 mL) was added slowly and the temperature was warmed to −20° C. The mixture was then cooled to −70° C. and a solution of peracetic acid (32% in acetic acid, 0.150 mol) was slowly added and the mixture was warmed to ambient temperature. Water (250 mL) was added and the solution was extracted with ethyl acetate (2×200 mL). The combined organic phases were dried and concentrated. The black oil was purified by column chromatography (20% ethyl acetate in hexanes) to give 3-bromo-6-chloro-2-fluorophenol (14.1 g, 0.063 mol) 1H NMR (CDCl3): δ 7.05 (m, 2H), 5.5 (br s, 1H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
peracetic acid
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-bromo-4-chloro-2-fluorobenzene (5 g, 23.87 mmol) in tetrahydrofuran (40 mL) was cooled to −78° C. was added LDA, 2M in THF/heptane/ethylbenzene (14.92 mL, 29.8 mmol) dropwise and the reaction mixture was stirred at this temperature for 30 min. The solution was allowed to warm to −20° C. and stirred for 30 min. The reaction was cooled to −78° C. and trimethyl borate (3.47 mL, 31.0 mmol) dissolved in THF (5 mL) was added dropwise and the reaction mixture was warmed to −20° C. and stirred for 1 h. The reaction mixture was cooled to −78° C. and peracetic acid (16 mL, 84 mmol) was added dropwise and the mixture allowed to warm to rt and stirred for 12 h. The reaction mixture was cooled to 0° C. and quenched with 5% aqueous ammonium chloride and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine (50 mL). The organic layer was dried over sodium sulphate and concentrated under reduced pressure to yield 3-bromo-6-chloro-2-fluorophenol (4.99 g, 18.25 mmol, 76% yield) as yellow oil. LCMS (ESI) m/e 225.1 [(M+H)+, calcd for C6H4BrClFO 224.9]; LC/MS retention time (method G): tR=0.87 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane ethylbenzene
Quantity
14.92 mL
Type
reactant
Reaction Step Two
Quantity
3.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
peracetic acid
Quantity
16 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-bromo-4-chloro-2-fluorobenzene (5 g, 23.87 mmol) in tetrahydrofuran (40 mL) cooled to −78° C. was added LDA (14.92 mL, 29.8 mmol) dropwise. The reaction mixture was stirred at this temperature for 30 min. then allowed to warm to −20° C. and stirred for 30 min. The reaction was then cooled to −78° C. and trimethyl borate (3.47 mL, 31.0 mmol) dissolved in THF (5 mL) was added dropwise. The reaction mixture was warmed to −20° C. and stirred for 1 h. The reaction mixture was then cooled to −78° C. and peracetic acid (16 mL, 84 mmol) as slowly added dropwise. The mixture was allowed to warm to rt and stirred for 12 h. The reaction mixture was again cooled to 0° C. and quenched with 5% ammonium chloride The solution was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine (50 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 3-bromo-6-chloro-2-fluorophenol (4.99 g, 18.25 mmol, 76% crude yield) as a yellow oil. The material was carried forward without further purification. LC/MS (ESI) m/e 225.1 [(M+H)+, calcd for C6H4BrClFO 224.9]; LC/MS retention time (method E): tR=0.87 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
14.92 mL
Type
reactant
Reaction Step Two
Quantity
3.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
peracetic acid
Quantity
16 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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